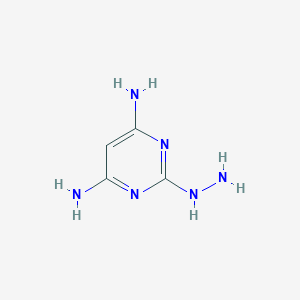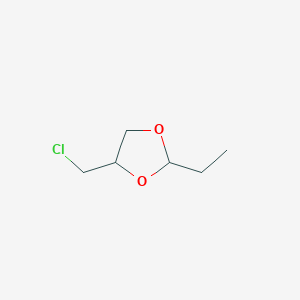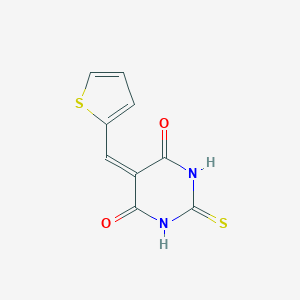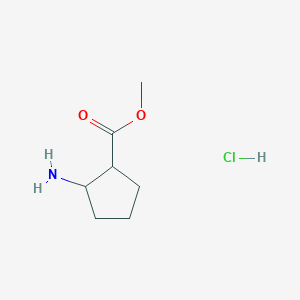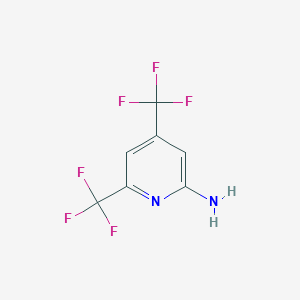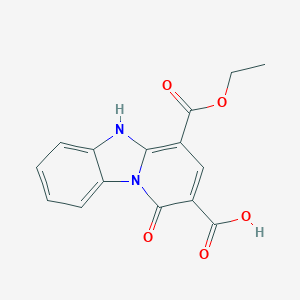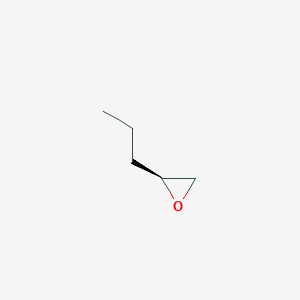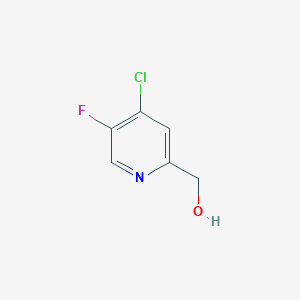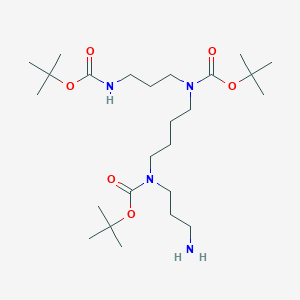
Spermine(BBBH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spermine is a polyamine involved in cellular metabolism found in all eukaryotic cells . The precursor for the synthesis of spermine is the amino acid ornithine . It is an essential growth factor in some bacteria . Spermine is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack .
Synthesis Analysis
Spermine biosynthesis in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . This decarboxylation gives putrescine. Thereafter the enzyme spermidine synthase effects two N-alkylation by decarboxy-S-adenosyl methionine . The intermediate is spermidine .
Chemical Reactions Analysis
Spermine has been found to interact with trypsin at pH 8.0 . The thermal stability of trypsin was investigated in the presence of spermine over a temperature range (from 293 K to 353 K). Additionally, the conformational change of trypsin induced by spermine was analyzed by UV-vis absorption and fluorescence spectra .
Physical And Chemical Properties Analysis
Spermine is a solid or semisolid substance with a fishy odor or like that of semen . It has a density of 0.937 g/cm³, a melting point of 28-30°C, and a boiling point of 150°C/5 mmHg . It is soluble in chloroform, methanol, water, and lower alcohols, but insoluble in ether, benzene, and petroleum ether .
Aplicaciones Científicas De Investigación
Aging and Health
Spermine has been found to have significant effects on aging and health . It has anti-inflammatory properties, antioxidant functions, enhances mitochondrial metabolic function and respiration, and improves proteostasis and chaperone activity . Many anti-aging effects of spermine are connected to its capacity to induce cytoprotective autophagy .
Cardiovascular Disease
Spermine has been found to counteract age-associated pathologies such as cardiovascular disease . Extra supply of spermidine prolongs the lifespan across species in an autophagy-dependent manner .
Neurodegeneration
Spermine has been found to protect against neurodegeneration . Dietary spermidine supplementation ameliorates age-induced memory impairment in flies and protects from autoimmune-directed demyelination of neurons in a mouse model for multiple sclerosis .
Cancer
Spermine has been found to reduce the growth of transplantable tumors, stimulate anticancer immune surveillance in combination with chemotherapy, and suppress tumorigenesis induced by chemical insults in mice .
Drought Stress Responses in Plants
Research on spermine has shown that it is able to counteract damage from abiotic stresses . Spermine has been shown to protect plants from a variety of environmental insults, but whether it can prevent the adverse effects of drought has not yet been reported .
Prostate Cancer
A significant reduction of spermine level was observed in prostate cancer (PCa) tissue compared with benign prostate tissue, and the level of urinary spermine was also significantly lower in men with PCa . Studies targeting polyamines and key rate-limiting enzymes associated with spermine metabolism as a tool for PCa therapy and chemoprevention have been conducted with various polyamine biosynthesis inhibitors and polyamine analogues .
DNA Precipitation and Chromosome Isolation
Spermine has been found to be useful in DNA precipitation, especially for DNA fragments larger than 100 base pairs . It is also used in the extraction of DNA from pulse field gels and in the crystallization of DNA . Furthermore, spermine is used in chromosome isolation and chromatin stabilization .
Neuroprotection
Spermine acts as a neuroprotective agent by blocking NMDA receptors and voltage-activated Ca2+ channels . This can help protect neurons from damage and potentially slow the progression of neurodegenerative diseases .
Metabolic Health
Spermine administration has been found to improve glucose tolerance in high-fat diet-induced metabolic disorders . It also attenuates hepatic steatosis and reduces fat inflammation . Moreover, spermine promotes brown adipose tissue thermogenesis , which can help in weight management and metabolic health.
Drought Stress Responses in Plants
Spermine has been shown to mediate growth, improve photosynthetic parameters and osmoregulation, and enhance antioxidant defense in different plant species under drought stress . This makes it a valuable tool in agricultural research and practices, especially in regions prone to drought.
Cancer Development
Spermine and its acetylated derivative, N1, N12-Diacetylspermine, demonstrate a relationship with the diagnosis and staging of various cancers, including lung, breast, liver, colorectal and urogenital . The role and the underlying mechanisms of spermine in cancer development and progression are still under investigation .
12. Regulating Drought Stress Responses in Plants In recent years, research on spermine (Spm) has turned up a lot of new information about this essential polyamine, especially as it is able to counteract damage from abiotic stresses . Drought stress increases endogenous Spm in plants and exogenous application of Spm improves the plants’ ability to tolerate drought stress . Spm’s role in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress is well documented in plants .
Metabolic Health
Spermidine administration has been found to improve glucose tolerance in high-fat diet-induced metabolic disorders . It also attenuates hepatic steatosis and reduces fat inflammation . Moreover, spermidine promotes brown adipose tissue thermogenesis , which can help in weight management and metabolic health.
Cancer Development
Spermine, alongside with its acetylated derivative, N1, N12-Diacetylspermine, demonstrate a relationship with the diagnosis and staging of various cancers, including lung, breast, liver, colorectal and urogenital . The role and the underlying mechanisms of spermine in cancer development and progression are still under investigation .
Safety And Hazards
Direcciones Futuras
Spermine has shown potential in the field of cancer research . It specifically interferes with the tumor cell cycle, resulting in the inhibition of tumor cell proliferation and suppression of tumor growth . Spermine/spermine N-1-acetyltransferase (SSAT) plays a critical role in polyamine homeostasis and serves as a diagnostic marker in human cancers . Chemically modified derivatives of spermine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUPBDDDCRDPGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454498 |
Source


|
| Record name | Spermine(HBBB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spermine(HBBB) | |
CAS RN |
114459-62-0 |
Source


|
| Record name | Spermine(HBBB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

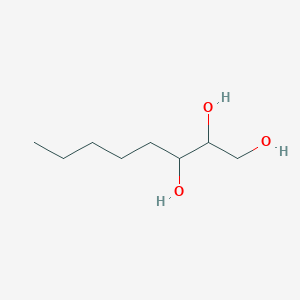

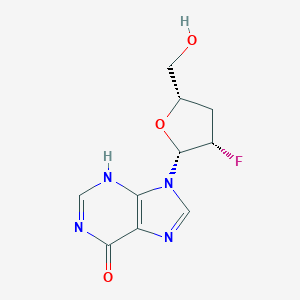
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
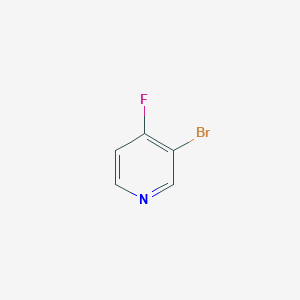
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
